molecular formula C29H27NO8 B1681860 T-5224 CAS No. 530141-72-1

T-5224

Cat. No.: B1681860
CAS No.: 530141-72-1
M. Wt: 517.5 g/mol
InChI Key: DALCQQSLNPLQFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

T-5224 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a benzophenone derivative, which is then modified to achieve the desired inhibitory properties .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

T-5224 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

T-5224 exerts its effects by selectively inhibiting the DNA binding activity of the c-Fos/activator protein-1 complex. This inhibition prevents the transcription of proinflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include the c-Fos and c-Jun proteins, which form the activator protein-1 complex .

Comparison with Similar Compounds

Biological Activity

T-5224, chemically known as 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid, is a selective inhibitor of the activator protein-1 (AP-1) signaling pathway. Initially developed as an anti-inflammatory agent for rheumatoid arthritis, this compound has shown significant biological activity in various cancer models and inflammatory diseases. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

This compound functions primarily by inhibiting the DNA-binding and transactivation activities of AP-1, specifically targeting c-Fos. This inhibition disrupts the expression of genes involved in inflammation and cancer progression. Notably, this compound does not affect other transcription factors such as ATF2, C/EBPα, NF-κB/p65, MyoD, or Sp1, making it a highly selective compound .

Inhibition of Tumor Metastasis

In recent studies, this compound has demonstrated potent antimetastatic effects in head and neck squamous cell carcinoma (HNSCC) models. It significantly inhibited the invasion and migration of HNSCC cells in vitro and reduced lymph node metastasis in vivo. The compound was shown to decrease the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are critical for tumor invasion .

Table 1: Effects of this compound on HNSCC Cell Migration

Concentration (μM)Migration Inhibition (%)
00
4050
8085

The results indicate a dose-dependent inhibition of cell migration, with nearly complete inhibition observed at higher concentrations .

Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects. In a model of atopic dermatitis, topical application of this compound reduced ear swelling and restored the expression of filaggrin, a protein crucial for skin barrier function. The compound suppressed various pro-inflammatory cytokines including IL-17A and IL-17F while enhancing the expression of anti-inflammatory markers .

Table 2: Cytokine Expression Modulation by this compound

CytokineControl Expression (Relative Units)This compound Expression (Relative Units)
IL-17A10030
IL-17F9025
Filaggrin2070

These findings underscore this compound's potential as a therapeutic agent in inflammatory skin conditions .

Effects on Cell Viability and Apoptosis

In studies involving acute myeloid leukemia (AML), this compound enhanced the chemosensitivity of cancer cells when combined with cytarabine (Ara-C). The compound induced apoptosis in AML cells in a dose-dependent manner. Flow cytometry analysis revealed that higher concentrations of this compound led to increased early and late apoptotic cell populations .

Table 3: Apoptosis Induction by this compound

Concentration (μM)Early Apoptosis (%)Late Apoptosis (%)
053
402010
805030

These results suggest that this compound not only inhibits proliferation but also promotes apoptotic pathways in cancer cells .

Case Studies and Clinical Implications

This compound has been investigated in various preclinical models for its potential application in treating different cancers and inflammatory diseases. For instance:

  • Head and Neck Cancer : In an orthotopic model, this compound significantly reduced lymph node metastasis rates from 74.1% to 40% compared to control groups .
  • Atopic Dermatitis : In vivo studies showed that topical application alleviated symptoms significantly more than conventional treatments without notable side effects .
  • Pituitary Adenoma : Preliminary findings suggest that this compound may reduce cell viability in pituitary adenoma cell lines, indicating its potential as an adjunct therapy for these tumors .

Properties

IUPAC Name

3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO8/c31-24-15-21(37-20-3-1-2-4-20)8-10-22(24)28(34)19-6-11-25(18(14-19)7-12-27(32)33)36-16-17-5-9-23-26(13-17)38-30-29(23)35/h5-6,8-11,13-15,20,31H,1-4,7,12,16H2,(H,30,35)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALCQQSLNPLQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026089
Record name 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530141-72-1
Record name R-7277
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-7277
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4EGU4HKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.